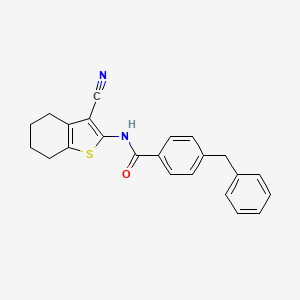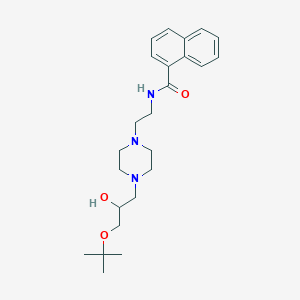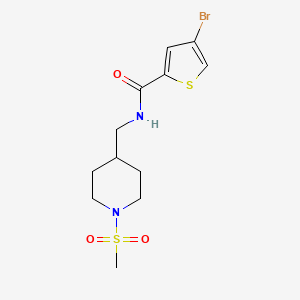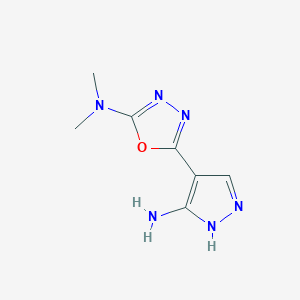
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related benzamide derivatives involves complex organic reactions that provide insights into the manipulation of molecular structures for desired properties. For example, a study detailed the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share a similar synthesis pathway and might provide insights into the synthesis of 4-Benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. These compounds were synthesized and characterized, demonstrating different modes of supramolecular aggregation and molecular conformations (Sagar et al., 2018).
Molecular Structure Analysis
The molecular structure of related benzamides has been characterized using X-ray crystallography, revealing the details of their supramolecular architecture. For instance, Sagar et al. (2018) discovered that these molecules can exhibit conformational disorder and engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding, which could be reflective of the molecular structure behavior of this compound.
Chemical Reactions and Properties
These compounds' chemical reactivity can involve electrophilic cyclization processes, as seen in the synthesis pathways of related compounds. Such reactions are crucial for forming heterocyclic structures, which are common in pharmaceutical agents and materials science (Danilyuk et al., 2016).
科学的研究の応用
Synthesis and Characterization
Heterocyclic Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield derivatives such as pyrazoles, isoxazoles, and pyrimidines demonstrates the compound's utility in generating heterocyclic structures, suggesting its applicability in the design of novel pharmaceutical agents (Mohareb et al., 2004).
Chemoselective N-benzoylation : The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides showcases the compound's relevance in synthesizing biologically interesting compounds, indicating its potential for pharmaceutical development (Singh et al., 2017).
Copper-Catalyzed Intramolecular Cyclization : A study utilizing N-(4,5-dihydrooxazol-2-yl)benzamide as a ligand for the copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides, emphasizes the compound's utility in facilitating complex cyclization reactions under mild conditions (Wang et al., 2008).
Biological Applications and Antimicrobial Activity
Anti-Tubercular Scaffold : The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis, with promising activity demonstrated by most compounds, highlights the potential of such derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, with some molecules exhibiting potent activity against pathogenic strains, further suggests the compound's relevance in developing new antimicrobial drugs (Bikobo et al., 2017).
特性
IUPAC Name |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c24-15-20-19-8-4-5-9-21(19)27-23(20)25-22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZAQHHDRLIYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)




![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)